molecular formula C20H19NO6 B7699120 (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate

Cat. No. B7699120
M. Wt: 369.4 g/mol
InChI Key: WWWYYZUPVIXNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a chemical compound that has been studied for its potential scientific applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate is its selectivity towards certain metal ions. This property makes it a valuable tool for detecting metal ions in biological samples. However, the compound has limitations in terms of its solubility and stability, which can affect its performance in certain applications.

Future Directions

There are several future directions for the study of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate. One area of research is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the optimization of its fluorescence properties for better sensitivity and selectivity towards metal ions. Additionally, the compound can be explored for other potential applications in biological and chemical research.

Synthesis Methods

The synthesis method for (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate involves the reaction of 2-hydroxy-6-methoxyquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base. The reaction results in the formation of the desired product with a yield of around 50%. Other methods for synthesizing this compound have also been reported in the literature.

Scientific Research Applications

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This property has been utilized for the development of sensors for detecting metal ions in biological samples.

properties

IUPAC Name

(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-24-15-4-5-18-12(7-15)6-14(19(22)21-18)11-27-20(23)13-8-16(25-2)10-17(9-13)26-3/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWYYZUPVIXNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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